molecular formula C10H12ClNO3 B1595184 2-Chloro-N-(2,5-dimethoxyphenyl)acetamide CAS No. 22158-78-7

2-Chloro-N-(2,5-dimethoxyphenyl)acetamide

Cat. No. B1595184
Key on ui cas rn: 22158-78-7
M. Wt: 229.66 g/mol
InChI Key: BDDQUHPZDJEQRL-UHFFFAOYSA-N
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Patent
US08679776B2

Procedure details

2,5-dimethoxyaniline (20 g., 130.56 mmol) was suspended in water (300 ml) followed by the addition of sodium bicarbonate (13.4 g., 156.6 mmol)) and tetrabutylammonium bromide (catalytic amount). To the mixture was added chloroacetyl chloride (12.4 ml, 156.6 mmol) dropwise at 0° C. The reaction mixture was stirred at room temperature for 1 h. The solid suspension was filtered off to yield pure 46. Yield=23.6 g (79%). 1H NMR: 9.46 (1H), 7.68 (1H, d, J=2.96 Hz), 6.96 (1H, d, J=8.96 Hz), 6.43 (1H, dd, J=8.95 and 3.06 Hz), 4.37 (s, 2H), 3.79 (s, 3H), 3.67 (s, 3H). 13C NMR: 43.3, 55.9, 56.2, 106.0, 111.0, 127.4, 127.7, 142.7, 154.0, 163.8. ES-HRMS [M+H]+ 230.0509. Calcd for (C10H13NO3): 230.0578.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
13.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
12.4 mL
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:9]=[CH:8][C:7]([O:10][CH3:11])=[CH:6][C:4]=1[NH2:5].C(=O)(O)[O-].[Na+].[Cl:17][CH2:18][C:19](Cl)=[O:20]>O.[Br-].C([N+](CCCC)(CCCC)CCCC)CCC>[Cl:17][CH2:18][C:19]([NH:5][C:4]1[CH:6]=[C:7]([O:10][CH3:11])[CH:8]=[CH:9][C:3]=1[O:2][CH3:1])=[O:20] |f:1.2,5.6|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
COC1=C(N)C=C(C=C1)OC
Step Two
Name
Quantity
13.4 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Three
Name
Quantity
12.4 mL
Type
reactant
Smiles
ClCC(=O)Cl
Step Four
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solid suspension was filtered off
CUSTOM
Type
CUSTOM
Details
to yield pure 46

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
ClCC(=O)NC1=C(C=CC(=C1)OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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